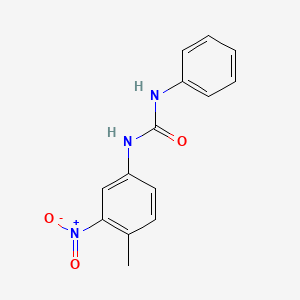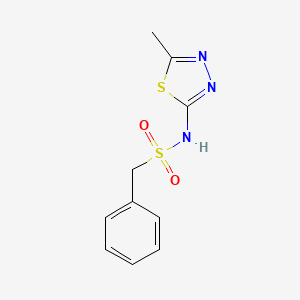
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide, also known as MTM, is a chemical compound that has been widely studied for its potential therapeutic properties. MTM belongs to the class of sulfonamides, which are a group of compounds that have been used as antibiotics and antidiabetic agents. MTM has been found to exhibit antitumor, anti-inflammatory, and antifungal activities.
Mécanisme D'action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide is not fully understood. However, it has been proposed that this compound may inhibit the activity of carbonic anhydrase, which is an enzyme that is involved in the regulation of pH in the body. Inhibition of carbonic anhydrase may lead to a decrease in the growth and proliferation of cancer cells. This compound has also been shown to inhibit the expression of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells, which may contribute to its anti-tumor properties. In addition, this compound has been shown to decrease the production of reactive oxygen species, which are molecules that can cause cellular damage and contribute to the development of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide in lab experiments is that it has been extensively studied and its properties are well-known. This compound is also relatively easy to synthesize, which makes it readily available for use in experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.
Orientations Futures
There are several future directions for research on N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide. One area of research is to further investigate its mechanism of action and to identify specific targets that it may interact with. Another area of research is to explore its potential as a therapeutic agent for other diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, research could focus on developing new derivatives of this compound that may have improved properties and efficacy.
Méthodes De Synthèse
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide can be synthesized by reacting 5-methyl-1,3,4-thiadiazol-2-amine with 1-phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of this compound as a white crystalline solid. The yield of the reaction is typically around 70%.
Applications De Recherche Scientifique
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to have anti-inflammatory properties, which make it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis. In addition, this compound has been found to have antifungal activity against several fungal species, including Candida albicans.
Propriétés
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S2/c1-8-11-12-10(16-8)13-17(14,15)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCLMDGUNXAYFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

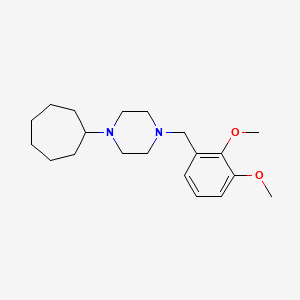
![N-(4-ethoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5726819.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5726822.png)
![3-(3-furyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}acrylamide](/img/structure/B5726834.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5726840.png)
![5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5726861.png)
![5,6-dimethyl-2-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5726871.png)
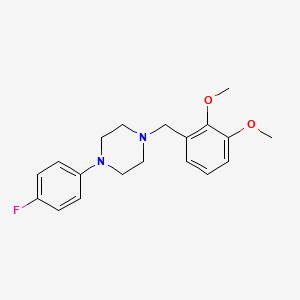
![5-chloro-2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5726894.png)
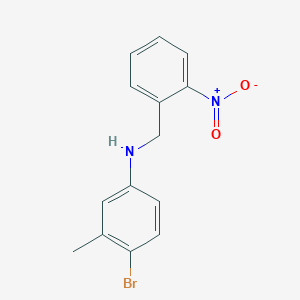
![N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B5726907.png)


